Physicochemical Profiling and Stability Dynamics of 5-Piperazin-1-ylthiophene-2-carbaldehyde: A Technical Guide for Preclinical Development
Physicochemical Profiling and Stability Dynamics of 5-Piperazin-1-ylthiophene-2-carbaldehyde: A Technical Guide for Preclinical Development
Executive Summary
In the landscape of modern drug discovery, bifunctional heterocyclic building blocks are critical for the modular assembly of complex pharmacophores. 5-Piperazin-1-ylthiophene-2-carbaldehyde (CAS: 851208-08-7) represents a highly versatile, yet chemically sensitive, intermediate[1]. Featuring a rigid, metabolically stable thiophene core flanked by orthogonal reactive sites—an electrophilic carbaldehyde and a nucleophilic secondary amine—this compound is a cornerstone in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors and targeted anticancer agents[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we will dissect the underlying electronic causality that governs the molecule's physicochemical behavior, map its degradation pathways, and establish self-validating experimental protocols to ensure structural integrity during storage and synthetic scale-up.
Structural & Physicochemical Profiling
The chemical behavior of 5-piperazin-1-ylthiophene-2-carbaldehyde is dictated by a pronounced "push-pull" electronic system . The N1 nitrogen of the piperazine ring acts as a strong electron donor (+M effect), pushing electron density through the highly polarizable thiophene π -system toward the electron-withdrawing formyl group (-M effect) at the C2 position.
While this extended conjugation stabilizes the molecule and imparts a characteristic pale yellow hue, it significantly lowers the oxidation potential of the thiophene ring and increases the electrophilicity of the aldehyde. Understanding these parameters is essential for predicting solubility, reactivity, and shelf-life.
Table 1: Core Physicochemical Parameters
| Property | Value | Causality / Implication in Development |
| CAS Number | 851208-08-7 | Primary identifier for procurement and regulatory documentation[1]. |
| Molecular Formula | C9H12N2OS | Dictates mass spectrometric parent ion ( m/z 197.07 [M+H]+)[3]. |
| Molecular Weight | 196.27 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[3]. |
| Physical State | Pale yellow solid | Coloration is a direct result of the push-pull chromophore system lowering the HOMO-LUMO gap[2]. |
| Storage Conditions | 2-8°C, inert atmosphere (N2/Ar) | Cold, dark, and anaerobic storage mitigates autoxidation and thermally-driven self-condensation[4]. |
| Chemical Stability | Stable under standard conditions | Highly susceptible to strong oxidizing agents; requires strict isolation from peroxides and atmospheric oxygen[3]. |
Chemical Stability & Degradation Pathways
The bifunctional nature of this molecule makes it a "monomer" capable of self-reaction if not handled correctly. The secondary amine on the piperazine ring is highly nucleophilic, while the aldehyde is a prime target for nucleophilic attack. If the compound is stored as a free base rather than a protonated salt, or if it is exposed to environmental stress, three primary degradation pathways emerge:
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Autoxidation: The electron-rich thiophene ring facilitates the insertion of atmospheric oxygen into the formyl C-H bond, rapidly converting the aldehyde into a thiophene-2-carboxylic acid derivative[3].
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Intermolecular Condensation (Oligomerization): At elevated temperatures or in highly concentrated solutions, the free secondary amine of one molecule will attack the aldehyde of another, forming a Schiff base (imine). This leads to a cascade of oligomeric impurities.
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Photolytic Degradation: Thiophene carbaldehydes are sensitive to UV radiation, which can trigger radical-mediated cross-linking or ring-cleavage events[4].
Fig 1. Primary degradation pathways of 5-piperazin-1-ylthiophene-2-carbaldehyde under stress.
Experimental Protocols: Handling, Storage, and Synthesis
To ensure scientific integrity, workflows involving this compound must be self-validating. The following protocols detail how to assess the stability of the compound and how to successfully deploy it in complex syntheses.
Protocol 3.1: Stability-Indicating HPLC Assay for Forced Degradation
To validate storage conditions, a stability-indicating assay must be capable of resolving the parent compound from its highly polar carboxylic acid and its bulky oligomeric degradants.
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Rationale: The piperazine moiety contains a basic secondary amine. Standard reversed-phase chromatography will result in severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. We must use an ion-pairing agent to enforce Gaussian peak shapes.
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Step 1: Sample Preparation. Dissolve the sample in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water to a concentration of 1 mg/mL. Causality: This ratio ensures complete solvation of both the lipophilic thiophene core and the hydrophilic piperazine ring.
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Step 2: Chromatographic Conditions.
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Column: C18, 100 Å, 2.1 x 50 mm, 1.7 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as the critical ion-pairing agent to neutralize the amine).
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Mobile Phase B: 0.1% TFA in ACN.
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Gradient: 5% B to 95% B over 5 minutes.
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Step 3: Detection & Validation. Monitor absorbance at 254 nm and 280 nm. The extended conjugation of the push-pull system provides a strong chromophore at 280 nm. A loss of parent peak area correlating with the appearance of a broad, later-eluting peak confirms oligomerization.
Protocol 3.2: Synthesis of VAP-1 Inhibitor Precursors
In the synthesis of VAP-1 inhibitors, the aldehyde group must undergo a Wittig olefination to extend the carbon framework[2]. However, the unprotected piperazine amine will interfere with the ylide reagent and cause side reactions.
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Rationale: We must deploy an orthogonal protection strategy. By acetylating the secondary amine first, we neutralize its nucleophilicity, allowing the aldehyde to react cleanly in subsequent steps.
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Step 1: Amine Protection (Acetylation). Dissolve 5-piperazin-1-ylthiophene-2-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add Triethylamine (TEA, 1.5 eq) as a non-nucleophilic base.
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Step 2: Reagent Addition. Cool the reaction to 0°C using an ice bath. Dropwise, add Acetic Anhydride (1.1 eq). Causality: The reaction is highly exothermic; thermal control prevents the acetic anhydride from non-specifically attacking the highly polarized thiophene ring[2].
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Step 3: Workup. Quench with saturated aqueous NaHCO3 to neutralize excess acetic acid. Extract the organic layer, dry over Na2SO4 , and concentrate in vacuo to yield 5-(4-acetylpiperazin-1-yl)thiophene-2-carbaldehyde .
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Step 4: Carbonyl Homologation. The protected intermediate is now primed for a Wittig reaction, followed by hydrogenation and deprotection to yield the final VAP-1 inhibitor candidate[2].
Fig 2. Synthetic workflow for VAP-1 inhibitors utilizing orthogonal protection strategies.
References
- Title: US9603833B2 - Benzene or thiophene derivative and use thereof as VAP-1 inhibitor Source: Google Patents URL
Sources
- 1. 5-PIPERAZIN-1-YLTHIOPHENE-2-CARBALDEHYDE|CAS 851208-08-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. US9603833B2 - Benzene or thiophene derivative and use thereof as VAP-1 inhibitor - Google Patents [patents.google.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 5-PIPERAZIN-1-YLTHIOPHENE-2-CARBALDEHYDE CAS#: 851208-08-7 [chemicalbook.com]
